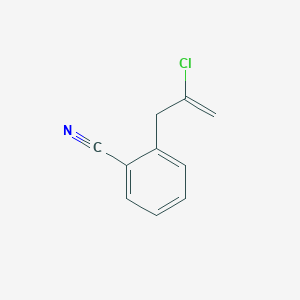

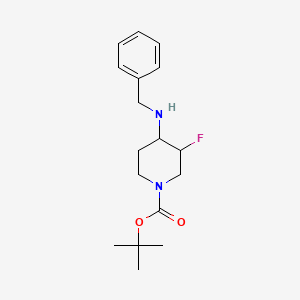

2-Chloro-3-(2-cyanophenyl)-1-propene

説明

The compound "2-Chloro-3-(2-cyanophenyl)-1-propene" is a trisubstituted ethylene derivative with a cyano group and a phenyl ring substituted with a chlorine atom. This type of compound is of interest due to its potential applications in polymer chemistry, as indicated by the research on related compounds. For instance, similar trisubstituted ethylenes have been synthesized and characterized for their copolymerization with styrene, which suggests that "2-Chloro-3-(2-cyanophenyl)-1-propene" may also exhibit interesting copolymerization behavior .

Synthesis Analysis

The synthesis of related trisubstituted ethylenes involves the Knoevenagel condensation of substituted benzaldehydes with cyanoacetates, catalyzed by piperidine . This method could potentially be adapted for the synthesis of "2-Chloro-3-(2-cyanophenyl)-1-propene" by using the appropriate 2-cyanophenyl aldehyde and a suitable methylene component. The synthesized compounds are typically characterized using techniques such as IR, 1H and 13C-NMR, and CHN elemental analysis .

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-Chloro-3-(2-cyanophenyl)-1-propene" has been studied using X-ray diffraction and electron diffraction methods. For example, the crystal structure of a similar compound with a chlorophenyl group was determined, revealing specific ring conformations and intermolecular hydrogen bonding . Additionally, the molecular structure of a chloromethyl-substituted propene was analyzed in the gas phase, providing insights into the conformations and bond lengths and angles of such molecules .

Chemical Reactions Analysis

The chemical reactivity of trisubstituted ethylenes like "2-Chloro-3-(2-cyanophenyl)-1-propene" is typically explored through their copolymerization with styrene. The copolymerization process is initiated by radical initiators such as AIBN at elevated temperatures, and the resulting copolymers are analyzed to determine their composition and structure . The relative reactivity of the monomers can be inferred from the copolymer composition, and the thermal stability of the copolymers is assessed using techniques like TGA .

Physical and Chemical Properties Analysis

The physical properties of copolymers derived from similar trisubstituted ethylenes are characterized by high glass transition temperatures, indicating decreased chain mobility due to the dipolar character of the substituents . The thermal decomposition of these copolymers typically occurs in a two-step process, with initial decomposition followed by the breakdown of the residue at higher temperatures . These properties are crucial for understanding the potential applications of the copolymers in high-temperature environments.

科学的研究の応用

1. Synthesis of Fused Quinazolines

- Application Summary: The compound N-(2-Cyanophenyl)chloromethanimidoyl Chloride, which is structurally similar to 2-Chloro-3-(2-cyanophenyl)-1-propene, has been used in the one-pot synthesis of fused quinazolines . These are complex organic compounds with potential applications in medicinal chemistry.

- Methods of Application: The reaction involves N-(2-Cyanophenyl)chloromethanimidoyl Chloride with 2-aminophenols, 2-aminoethanol, and 3-aminopropanol in the presence of a base . The course of the reaction is controlled by the temperature and the amount of base used .

- Results: The reaction resulted in the synthesis of several new compounds, including 1,3-Oxazolo- and 1,3-Oxazino [2,3-b]quinazolines .

2. Antibacterial and Anticancer Evaluation

- Application Summary: 2-Chloro-3-formylquinolines, which are structurally similar to 2-Chloro-3-(2-cyanophenyl)-1-propene, have been used as building blocks for the synthesis of annulated quinolines with potential biological activity . These compounds have been evaluated for their antibacterial and anticancer properties .

- Methods of Application: The synthesis involves the reaction of N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide with aromatic aldehydes in a basic medium .

- Results: Some of the synthesized compounds showed potent antibacterial activity against S. aureus . Additionally, some compounds showed a broad range of activity against most of the tumor cell lines tested .

3. Synthesis of Fused Quinazolines

- Application Summary: N-(2-Cyanophenyl)-(2-hydroxyanilino)methanimidoyl chloride, which is structurally similar to 2-Chloro-3-(2-cyanophenyl)-1-propene, has been used in the one-pot synthesis of fused quinazolines . These are complex organic compounds with potential applications in medicinal chemistry.

- Methods of Application: The reaction involves N-(2-Cyanophenyl)-(2-hydroxyanilino)methanimidoyl Chloride with 2-aminophenols, 2-aminoethanol, and 3-aminopropanol in the presence of a base . The course of the reaction is controlled by the temperature and the amount of base used .

- Results: The reaction resulted in the synthesis of several new compounds, including 1,3-Oxazolo- and 1,3-Oxazino [2,3-b]quinazolines .

4. Synthesis of Biologically Important Compounds

- Application Summary: 2-Chloroquinoline-3-carbaldehydes, which are structurally similar to 2-Chloro-3-(2-cyanophenyl)-1-propene, have been used as building blocks for the synthesis of annulated quinolines with potential biological activity . These compounds have been evaluated for their antimicrobial , anti-inflammatory , antimalarial , and antivirus activities .

- Methods of Application: The synthesis involves the reaction of N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide with aromatic aldehydes in a basic medium .

- Results: Some of the synthesized compounds showed potent antibacterial activity against S. aureus . Additionally, some compounds showed a broad range of activity against most of the tumor cell lines tested .

5. Synthesis of Biologically Important Compounds

- Application Summary: 2-Chloroquinoline-3-carbaldehydes, which are structurally similar to 2-Chloro-3-(2-cyanophenyl)-1-propene, have been used as building blocks for the synthesis of annulated quinolines with potential biological activity . These compounds have been evaluated for their antimicrobial , anti-inflammatory , antimalarial , and antivirus activities .

- Methods of Application: The synthesis involves the reaction of N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide with aromatic aldehydes in a basic medium .

- Results: Some of the synthesized compounds showed potent antibacterial activity against S. aureus . Additionally, some compounds showed a broad range of activity against most of the tumor cell lines tested .

6. Synthesis of Fused Quinazolines

- Application Summary: N-(2-Cyanophenyl)-(2-hydroxyanilino)methanimidoyl chloride, which is structurally similar to 2-Chloro-3-(2-cyanophenyl)-1-propene, has been used in the one-pot synthesis of fused quinazolines . These are complex organic compounds with potential applications in medicinal chemistry.

- Methods of Application: The reaction involves N-(2-Cyanophenyl)-(2-hydroxyanilino)methanimidoyl Chloride with 2-aminophenols, 2-aminoethanol, and 3-aminopropanol in the presence of a base . The course of the reaction is controlled by the temperature and the amount of base used .

- Results: The reaction resulted in the synthesis of several new compounds, including 1,3-Oxazolo- and 1,3-Oxazino [2,3-b]quinazolines .

Safety And Hazards

This would involve a review of the compound’s safety profile, including any known hazards associated with its use or handling, and any safety precautions that should be taken.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

特性

IUPAC Name |

2-(2-chloroprop-2-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-8(11)6-9-4-2-3-5-10(9)7-12/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYURIYLCTGJFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641129 | |

| Record name | 2-(2-Chloroprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-cyanophenyl)-1-propene | |

CAS RN |

731772-23-9 | |

| Record name | 2-(2-Chloro-2-propen-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

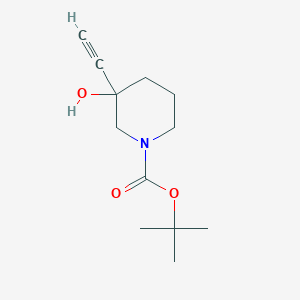

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

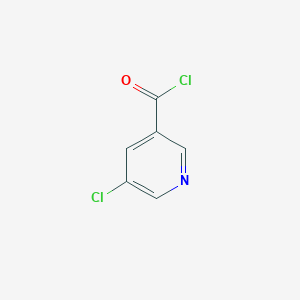

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)

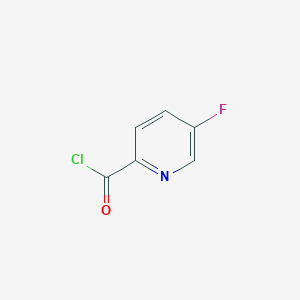

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)